molecular formula C15H16N2O B2980263 1-(2,3-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 1260653-09-5

1-(2,3-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B2980263
CAS RN: 1260653-09-5
M. Wt: 240.306
InChI Key: SAPZGQLXLNCWPH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As an aromatic compound with a nitrogen-containing ring, this molecule could potentially undergo a variety of chemical reactions. It might participate in electrophilic aromatic substitution reactions or act as a ligand in coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been included in studies related to the synthesis of novel chemical derivatives. For instance, Hote and Lokhande (2014) reported the synthesis of methanone derivatives and isoxazoleyl derivatives through condensation reactions involving similar indazole compounds (Hote & Lokhande, 2014). This highlights the versatility of indazole derivatives in synthesizing a range of chemical compounds.

Tautomerism Studies

Research has also focused on the tautomeric forms of indazole derivatives. Pérez Medina, López, and Claramunt (2006) conducted computational studies on various tautomeric forms of indazole derivatives, providing insights into their stability and structure (Pérez Medina, López, & Claramunt, 2006). These studies are crucial for understanding the chemical behavior of these compounds.

Potential Applications in Sensing Technologies

Shi, Zhong, Guo, and Li (2015) explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for fluorescence sensing, indicating potential applications in detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015). This suggests that derivatives of indazole might be useful in the development of sensitive chemical sensors.

Structural Analysis and Complex Formation

Toda, Tanaka, Elguero, Stein, and Goldberg (1988) examined the freezing of equilibrium of triazole and pyrazole by complex formation with dimethylphenyl compounds, contributing to the understanding of complex formation and structural analysis of these molecules (Toda, Tanaka, Elguero, Stein, & Goldberg, 1988).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indazole derivatives are found in various pharmaceuticals and could interact with biological systems in numerous ways .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-3-6-13(11(10)2)17-14-7-4-8-15(18)12(14)9-16-17/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPZGQLXLNCWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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